Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2018-08-15 , DOI: 10.1039/C8DT02097C
In this Communication, we report a 3D porous Ni-CeO2 nanosheet array supported on a Ti mesh (Ni-CeO2/TM) as an excellent electrocatalyst toward the alkaline hydrogen evolution reaction. To afford a current density of 10 mA cm−2, Ni-CeO2/TM requires an overpotential as low as 67 mV, 77 mV lower than that of Ni/TM. Furthermore, the electrocatalyst shows good electrochemical durability with nearly 100% faradaic efficiency.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2005-07-26 , DOI: 10.1039/B507579C
A facile synthesis of 2-formyl-1,8-naphthalenediol is reported. Its potential as a general precursor for the preparation of unsymmetrical multidentate chelating ligand systems based on 1,8-naphthalenediol is demonstrated by the synthesis of the dinucleating ligand L4−
(H4L
=
N,N′-bis(2-(1,8-naphthalenediol)methylidene)propylenediamine). Reaction of H4L with copper acetate results in the formation of the unsymmetrical dinuclear CuII complex [LCu2]
(3), which has been structurally characterized by single-crystal X-ray diffraction. One CuII ion is coordinated by a N2O2 compartment of L4− and the other CuII ion is coordinated by an O4 compartment of L4− while they are bridged by two aryloxide functions of L4−. A dimerization of two molecules of 3 to a tetranuclear entity 32 occurs through formation of weak apical Cu–O interactions. Analysis of the temperature dependent magnetic susceptibility measurements (2–290 K) established a strong intradimer exchange coupling J12
=
−371 cm−1. This strong superexchange interaction fits nicely in a magneto-structural correlation which has been established for dinuclear bis(phenoxide)-bridged CuII complexes demonstrating the electronic equivalence of the aryloxides of a phenol and 1,8-naphthalenediol.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-06-15 , DOI: 10.1039/C9DT01713E
A novel metallosupramolecular polypseudorotaxane constructed by metal coordination and pillar[6]arene-based molecular recognition was built. First, a [2]pseudorotaxane based on a mono(ethylene oxide) substituted pillar[6]arene P6 and a paraquat derivative guest G was prepared. Then Ag+ was used to fabricate the metallosupramolecular polypseudorotaxane based on a metal coordination polymer backbone.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2018-05-08 , DOI: 10.1039/C8DT01145A
A cadmium(II)-based MOF, Cd-MDIP, was successfully prepared by hydrothermal reaction between the tetra-carboxylic ligand 5,5′-methylenebisophthalic acid (H4MDIP) and cadmium perchlorate. The X-ray crystal structure analysis showed that there are two uncoordinated carboxyl groups in each ligand and a 1D elliptical channel along the [001] direction. Because of the existence of uncoordinated carboxyl groups within open frameworks, Cd-MDIP exhibited a high sensitivity (Stern–Volmer constant KSV = 4.13 × 104 L mol−1) and a low detection limit (80 nM) for Fe3+ ions in pure water, which is much lower than the national standard for Fe3+ in daily drinking water (5.4 μM) set by the Ministry of Environmental Protection of P. R. China. Most importantly, Cd-MDIP also featured the ultrahigh adsorption of Fe3+ in aqueous solution that cannot be destroyed even by EDTA/base. Importantly, the MOF material (Cd-MDIP⊃Fe3+) after adsorbing Fe3+ could act as the first example of an excellent bi-metallic Lewis-acid catalyst for the cyanosilylation reaction of aromatic aldehydes in a size-selective fashion, and its efficiency was almost 10-times higher than that of the original Cd-MDIP.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2011-03-07 , DOI: 10.1039/C0DT01177K
A novel silyl-linked amidinate-amidine monoanionic ligand 3 was synthesized by double additions of PhCN starting from silyl-linked bis(amino) monoanion 2, which underwent an intramolecular Li/H metathesis and double silyl shift. The related Zr(IV) complex 4 was prepared and confirmed by X-ray diffraction revealing a structural rearrangement from its precursor. The mechanisms for the reaction processes have been proposed. Each of compounds 2, 3 and 4 was characterized by NMR spectroscopy, elemental analysis and X-ray diffraction. Complex 4 exhibited moderate activity for ethylene polymerization in the presence of methylalumoxane (MAO).
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2018-06-11 , DOI: 10.1039/C8DT01685B
A bifunctional cationic metal–organic framework {[Cu9(OH)6Cl2(itp)6(1,4-bdc)3](NO3)2(OH)2·20H2O}n (1-NO3-OH·20H2O) was synthesized and characterized (itp = 1-imidazol-1-yl-3-(1,2,4-triazol-4-yl)propane, 1,4-bdc = 1,4-benzenedicarboxylate). In 1-NO3-OH·20H2O, three [Cu3(μ3-OH)(μ2-OH)] trimeric clusters are bridged by two μ3-Cl and form a [Cu9(μ3-OH)3(μ2-OH)3(μ3-Cl)2] cluster. Such a nonanuclear copper(II) cluster [Cu9(μ3-OH)3(μ2-OH)3(μ3-Cl)2] has not been reported till now, at least to the best of our knowledge. 1-NO3-OH·20H2O showed a 6-connected 2D 36-hxl net based on a nonanuclear copper(II) cluster [Cu9(μ3-OH)3(μ2-OH)3(μ3-Cl)2]. 1-NO3-OH·20H2O is also the first 2D 36-hxl net-based nonanuclear cluster. 1-NO3-OH (guest-free phase) showed fast and highly efficient Cr2O72− and CrO42− trapping, and good recyclability for capturing Cr2O72− and CrO42−. The adsorption capacities of 1-NO3-OH to capture Cr2O72− and CrO42− were 1.762 mol mol−1 (154.8 mg g−1) and 1.896 mol mol−1 (89.5 mg g−1), respectively, at a molar ratio of 1 : 2 (1-NO3-OH to 2.5 × 10−3 mol L−1 Cr2O72− or CrO42−). 1-NO3-OH exhibited the selective sorption of Cr2O72− or CrO42− from a solution containing a mixture of Cr2O72− or CrO42− and a ten-fold molar amount of ClO4−, NO3−, Cl−, BF4− or a five-fold molar amount of mol L−1 SO42−. 1-NO3-OH could capture 87.9% dilute Cr2O72− or 91.8% dilute CrO42− at an equimolar 1-NO3-OH to 20 ppm Cr2O72− or CrO42−. 1-NO3-OH·20H2O exhibited a highly efficient photocatalytic degradation of the cationic organic dyes methylene blue (MB) and rhodamine B (RhB) under visible light irradiation, and was shown to be a good photocatalyst for photocatalytic degradation of the cationic organic dyes.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2010-04-12 , DOI: 10.1039/B927114G
Three new Cu–Ln cage complexes bridged by phosphonates and acetates are reported; one—a Cu24Dy8 cage—is a new single molecule magnet (SMM).
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2018-10-20 , DOI: 10.1039/C8DT03202E
A biocompatible metal–organic framework Zn-GA comprising zinc ions and the bio-friendly molecule L-glutamic acid (GA) is synthesized as a drug delivery system, and controlled drug release triggered by pH and thermal stimuli without premature delivery is realized. The anticancer drug methotrexate (MTX) is selected to be encapsulated into the crystal which possesses one-dimensional channels along the a axis. The on-command drug carrier shows superior biocompatibility, extremely low toxicity, satisfactory loading capabilities and excellent dual-responsiveness, indicating its practical application as an efficient drug carrier with controlled release.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-01-30 , DOI: 10.1039/C8DT04775H
For the development of redox responsive MRI probes based on the MnIII/MnII couple, stable complexation of both reduced and oxidized forms of the metal ion and appropriate tuning of the redox potential in the biologically relevant range are key elements. The water soluble fluorinated Mn-porphyrin derivative Mn-3 satisfies both requirements. In aqueous solutions, it can reversibly switch between MnIII/MnII oxidation states. In the presence of ascorbic acid or β-mercaptoethanol, the MnIII form undergoes reduction, which is slowly but fully reversed in the presence of air oxygen. A UV-Vis kinetic study of MnIII/MnII reduction under oxygen-free conditions yielded second-order rate constants, k2, of 46.1 M−1 s−1 and 13.8 M−1 s−1 for the reaction with ascorbic acid and β-mercaptoethanol, respectively. This could correspond, in the absence of oxygen, to a half-life of a few minutes in blood plasma and a few seconds in circulating immune cells where ascorbic acid reaches 20–40 μM and a few mM concentrations, respectively. In contrast to expectations based on the redox potential, reduction with glutathione or cysteine does not occur. It is prevented by the coordination of the glutathione carboxylate group(s) to MnIII in the axial position, as was evidenced by NMR data. Therefore, MnIII-3 acts as an ascorbate specific turn-on MRI probe, which in turn can be re-oxidized by oxygen. The relaxivity increase from the oxidized to the reduced form is considerably improved at medium frequencies (up to 80 MHz) with respect to the previously studied Mn-TPPS4 analogues; at 20 MHz, it amounts to 150%. No in vitro cytotoxicity is detectable for Mn-3 in the typical MRI concentration range. Finally, 19F NMR resonances of MnIII-3 are relatively sharp which could open further opportunities to exploit such complexes as paramagnetic 19F NMR probes.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2012-02-22 , DOI: 10.1039/C2DT12228F
Three protonated forms of 7-methylguanine (7-MeGH, 1) with different counter ions, [7-MeGH2]X (X = NO3, 1a; ClO4, 1b; BF4, 1c) and two PtII complexes, trans-[Pt(NH3)2(7-MeGH-N9)2](ClO4)2 (4) and trans-[Pt(NH3)2(7-MeGH-N9)(7-MeGH-N3)](ClO4)2·3H2O (5) are described and their X-ray crystal structures are reported. 1a–1c form infinite ribbons via pairs of intermolecular hydrogen bonds between N1H⋯O6 and N3⋯N2H2 sites, with anions connecting individual ribbons, thereby generating extended sheets. 4 and 5 do not display unusual features, except that 5 represents a rare case of a bis(nucleobase) complex of PtII in which linkage isomers occur. Unlike in a previously reported compound, [Pt(dien)(7-MeGH-N9)](NO3)(ClO4), the Pt coordination planes and the 7-MeGH planes are not coplanar in 4 and 5. The hydrogen bonding behaviour of 7-MeGH, free and when platinated at N9 (complex 4), was studied in Me2SO-d6. It revealed the following: (i) there is no detectable self-association of 1 in Me2SO solution. (ii) 1 and 1-methylcytosine (1-MeC) form Watson–Crick pairs. (iii) 4 does not self-associate. (iv) 4 associates with 1-MeC in the Watson–Crick fashion. (v) 4 and 1 interact in solution, but no model can be proposed at present. (vi) Remarkable interaction shifts between 4 and 1 occur when NH3 is liberated from trans-(NH3)2PtII to give NH4+ in Me2SO-d6. Feasible models, which imply the presence of deprotonated 7-MeG− species are proposed. Finally, DFT calculations were carried out to qualitatively estimate the effect of 7-MeGH acidity in [Pt(dien)(7-MeGH-N9)]2+ in dependence of the dihedral angle between the Pt coordination plane and the nucleobase.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 33 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
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